molecular formula C11H16N2O2 B13100966 2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one

2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one

Cat. No.: B13100966
M. Wt: 208.26 g/mol
InChI Key: RLMSFXHAZKSKKX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone class. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Ethylated Precursors: Starting from ethylated pyrimidine derivatives, cyclization can be achieved using cyclopropyl and ethoxy substituents.

    Reaction Conditions: Typical conditions might involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidinone oxides, while reduction could produce pyrimidinone alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: As a precursor for manufacturing pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function to produce a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-6-methoxy-5-ethylpyrimidin-4(1H)-one
  • 2-Cyclopropyl-6-ethoxy-5-methylpyrimidin-4(1H)-one
  • 2-Cyclopropyl-6-ethoxy-5-ethylpyridine-4(1H)-one

Uniqueness

2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with desired characteristics.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-cyclopropyl-4-ethoxy-5-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H16N2O2/c1-3-8-10(14)12-9(7-5-6-7)13-11(8)15-4-2/h7H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

RLMSFXHAZKSKKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)C2CC2)OCC

Origin of Product

United States

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